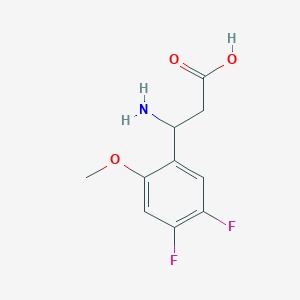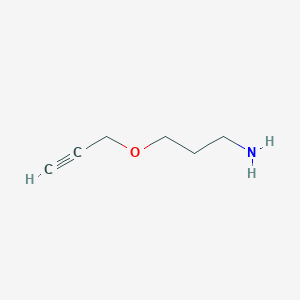
1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol It is characterized by the presence of a chloropyridine ring attached to a cyclobutane carboxylic acid moiety
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid typically involves the reaction of 2-chloropyridine with cyclobutane-1-carboxylic acid under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding products.
Scientific Research Applications
1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine ring and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chloropyridin-4-YL)ethanone: This compound has a similar chloropyridine ring but differs in the attached functional group.
2-Chloro-4-acetylpyridine: Another compound with a chloropyridine ring, but with an acetyl group instead of a cyclobutane carboxylic acid moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-6-7(2-5-12-8)10(9(13)14)3-1-4-10/h2,5-6H,1,3-4H2,(H,13,14) |
InChI Key |
NKUCSEMBJLDFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=NC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13556121.png)


![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)

![tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B13556148.png)

